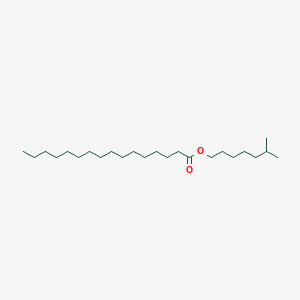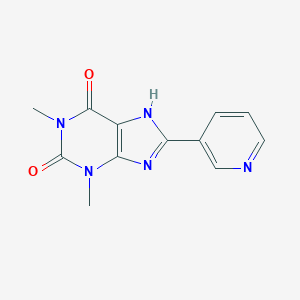
8-(3-Pyridyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Pyridyl)theophylline is a chemical compound that belongs to the class of methylxanthine derivatives. It is commonly used as a research tool in various scientific fields due to its unique properties.
Mecanismo De Acción
8-(3-Pyridyl)theophylline acts as a competitive antagonist of the adenosine A1 receptor. It blocks the binding of adenosine to the receptor, thereby preventing its inhibitory effects on neurotransmission. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which results in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-(3-Pyridyl)theophylline are mainly due to its action on the adenosine receptor system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and memory. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(3-Pyridyl)theophylline in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists.
Direcciones Futuras
There are several future directions for research on 8-(3-Pyridyl)theophylline. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of research is the development of more potent and selective adenosine receptor antagonists based on the structure of 8-(3-Pyridyl)theophylline. Additionally, further studies are needed to elucidate the exact mechanisms underlying the compound's anti-inflammatory and immunomodulatory effects.
Conclusion:
In conclusion, 8-(3-Pyridyl)theophylline is a unique compound with a wide range of scientific research applications. Its high selectivity for the adenosine A1 receptor makes it a valuable tool in studying the adenosine receptor system. Further research is needed to fully understand the compound's potential therapeutic applications and to develop more potent and selective adenosine receptor antagonists.
Métodos De Síntesis
8-(3-Pyridyl)theophylline can be synthesized by reacting 3-pyridylboronic acid with theophylline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product with high purity.
Aplicaciones Científicas De Investigación
8-(3-Pyridyl)theophylline has a wide range of scientific research applications. It is commonly used as a tool in studying the adenosine receptor system, which plays a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The compound has also been used in the study of caffeine metabolism, as it is a structural analogue of caffeine.
Propiedades
Número CAS |
1029-62-5 |
|---|---|
Nombre del producto |
8-(3-Pyridyl)theophylline |
Fórmula molecular |
C12H11N5O2 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
XUYWNICQFANXQY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
Otros números CAS |
1029-62-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



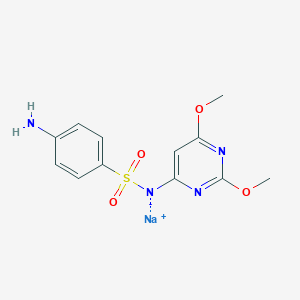
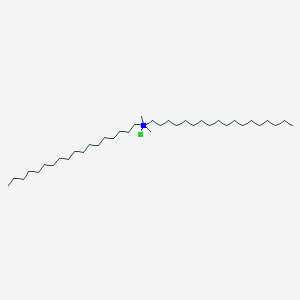
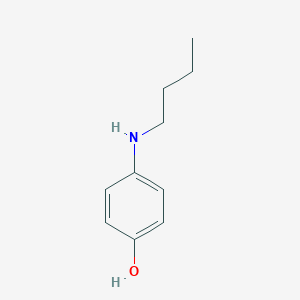
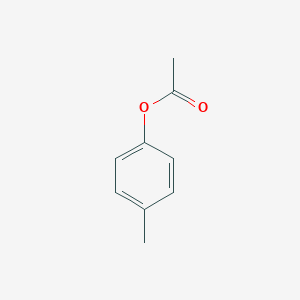
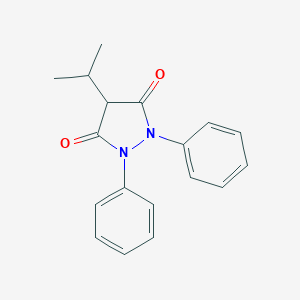
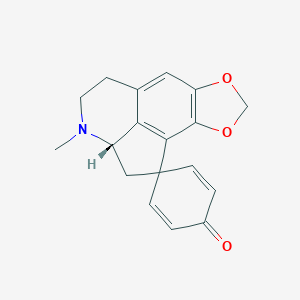
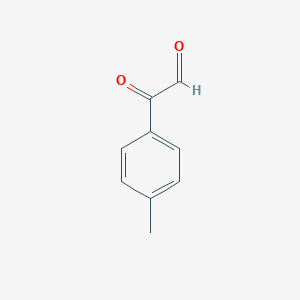
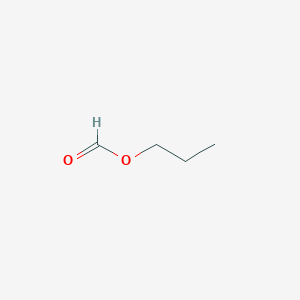
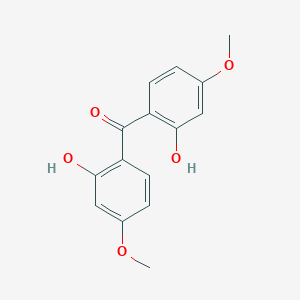
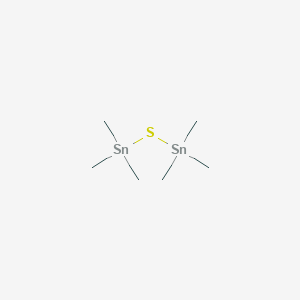
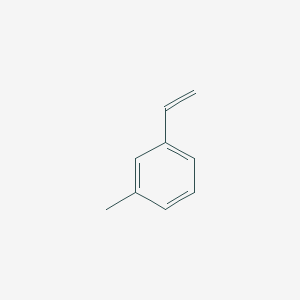
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
